
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is an organophosphorus compound with the molecular formula C10H16NO4P. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and contains both acetyl and phosphonate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate typically involves the reaction of 1-acetyl-1H-pyrrole with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:
1-acetyl-1H-pyrrole+diethyl phosphite→diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyrrole derivatives
Applications De Recherche Scientifique
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, thereby blocking the enzyme’s activity. The pathways involved include those related to cellular metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity.
1-acetyl-1H-pyrrole: The parent pyrrole compound without the phosphonate group.
Pyrrolidinone derivatives: Compounds with a similar pyrrole ring structure but different functional groups
Uniqueness
Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is unique due to the presence of both acetyl and phosphonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows the compound to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Propriétés
Formule moléculaire |
C10H16NO4P |
|---|---|
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H16NO4P/c1-4-14-16(13,15-5-2)10-6-7-11(8-10)9(3)12/h6-8H,4-5H2,1-3H3 |
Clé InChI |
QHMVQODTMHSJBN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CN(C=C1)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
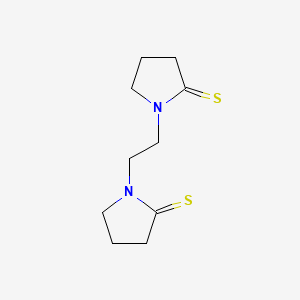
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

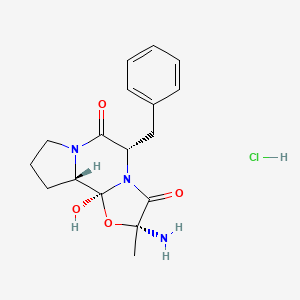
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
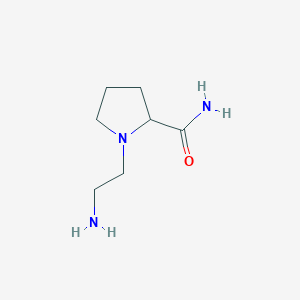
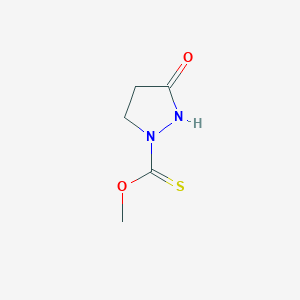
![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)
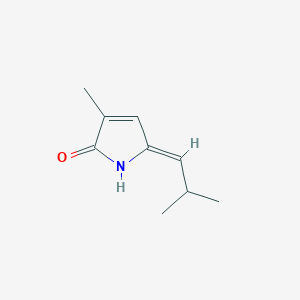
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)

